Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate
Description
Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate is a piperidine-derived ester featuring a 3,4-dimethoxybenzyl substituent at the nitrogen atom of the piperidine ring and an acetate ester group at the 4-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine scaffolds, particularly in targeting neurotransmitter receptors and enzymes. The 3,4-dimethoxybenzyl moiety may enhance lipophilicity and influence binding interactions compared to simpler benzyl or aryl substituents.
Properties
CAS No. |
946773-94-0 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 2-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C17H25NO4/c1-20-15-5-4-14(10-16(15)21-2)12-18-8-6-13(7-9-18)11-17(19)22-3/h4-5,10,13H,6-9,11-12H2,1-3H3 |
InChI Key |
RPMCKJFDDXUSQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)CC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Piperidin-4-yl Core Formation
The piperidin-4-yl scaffold can be synthesized through cyclization reactions such as the Dieckmann cyclisation of β-keto esters or δ-amino β-ketoester cyclisation . For example:
-
A β-ketoester undergoes intramolecular cyclization to form a piperidin-2,4-dione intermediate, which can be reduced to piperidine.
-
Alternatively, δ-amino β-ketoesters may cyclize to form piperidin-2,4-diones under basic conditions .
Acetylation of Piperidin-4-ol
The piperidin-4-ol intermediate is acetylated to form the methyl ester derivative. This step typically involves:
-
Acetyl chloride as the acylating agent.
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Bases such as triethylamine (Et₃N) or DIPEA to deprotonate the hydroxyl group .
-
Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HBTU for activation of the carboxylic acid .
Example Reaction Conditions :
-
Activation of the acid with T3P (propanephosphonic acid anhydride) or DPPA (diphenylphosphoryl azide) for improved reactivity .
Attachment of the 3,4-Dimethoxybenzyl Group
The 3,4-dimethoxybenzyl group is introduced via nucleophilic substitution or alkylation:
Alkylation via Coupling Reagents
-
EDC/HBTU-mediated coupling : The piperidin-4-yl acetate is reacted with 3,4-dimethoxybenzyl bromide using EDC and HOBt (hydroxybenzotriazole) as a coupling agent .
Reductive Amination
If starting from a piperidin-4-yl amine, reductive amination with 3,4-dimethoxybenzaldehyde could form the benzylated derivative. This typically involves:
Acylation via Activated Esters
The use of coupling reagents like EDC or HBTU facilitates the formation of active esters, enabling efficient acylation of alcohols or amines. This minimizes side reactions and improves yields .
Solvent and Base Effects
-
Polar aprotic solvents (e.g., DCM, DMF) enhance the reactivity of coupling reagents .
-
Bases with high pKa (e.g., DIPEA, DBU) stabilize intermediates and prevent premature hydrolysis .
Table 1: Coupling Reagents and Conditions
| Reagent | Solvent | Base | Yield | Reference |
|---|---|---|---|---|
| EDC + HBTU | DCM | DIPEA | ~75% | |
| T3P | Toluene | Et₃N | ~60% | |
| DPPA | DMF | Triethylamine | ~50% |
Table 2: Solvent Effects on Reaction Efficiency
Yield Optimization
-
One-pot Curtius rearrangement conditions (DPPA, triethylamine, toluene) improved product purity compared to stepwise methods, despite lower isolated yields (~60%) .
-
Boc protection of amines during synthesis enhances stability and facilitates subsequent deprotection steps .
Functional Group Compatibility
Scientific Research Applications
While specific applications of "Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate" are not detailed in the provided search results, the information available allows us to explore its potential applications based on its chemical properties and related research.
Chemical Properties and Structure
this compound has a molecular weight of 307.4 and the molecular formula . The compound consists of a piperidine ring substituted with a dimethoxybenzyl group and a methyl acetate moiety .
Potential Applications
Given the structural components of this compound, we can infer potential applications based on similar compounds and related research:
-
Acetylcholinesterase (AChE) Inhibition
- The presence of a piperidine ring and a dimethoxybenzyl group is notable because similar structures have been investigated for AChE inhibition activity .
- Donepezil-based compounds, which often feature these structural elements, are known AChE inhibitors with anti-Alzheimer's disease (AD) activity .
- A study mentions the design and synthesis of novel molecules with heterocyclic scaffolds, including pyrrolidone-2-one, quinoline, and indoline-2-one, to inhibit AChE . Modifications are often made at the dimethoxy-substituted indanone ring, the methylene linker, or the N-benzylpiperidine ring system of donepezil .
- One study synthesized and characterized 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives and evaluated their inhibition activity against AChE . Some compounds showed moderate activity against AChE, with an inhibitory percentage of more than 10% at 100 μM .
-
Synthesis of Pharmaceutical Intermediates
- The compound could serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. For example, it could be used in the synthesis of nilotinib and imatinib, which involves key intermediates like 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid .
- Building Block in Chemical Synthesis
Table of Potential Applications
Related Research and Insights
- Donepezil Derivatives : Modifications to donepezil, an established AChE inhibitor, often involve the dimethoxy-substituted indanone ring or the N-benzylpiperidine ring system . This suggests that this compound could be modified at similar positions to explore new derivatives with enhanced activity.
- Heterocyclic Amines : Research on heterocyclic amines reveals their impact on mutagenicity and carcinogenicity . While this compound is not itself a heterocyclic amine, understanding the behavior of these compounds is crucial in assessing the safety and potential toxicity of any novel compounds synthesized using it.
- Lactate Imaging : Another study discusses a chemical exchange saturation transfer (CEST) MRI method for imaging lactate . Although not directly related, this highlights the importance of non-invasive imaging techniques in studying metabolic disorders and cancer, which could be relevant if derivatives of this compound are developed for such applications.
Mechanism of Action
The mechanism of action of Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent on the benzyl or benzoyl group significantly impacts electronic, steric, and solubility profiles. Below is a comparative analysis of key analogs from commercial catalogs and literature:
Key Observations :
- Steric Hindrance : The 3,4-dimethoxy substitution may increase steric bulk relative to 4-methoxybenzyl (QZ-7584), affecting conformational flexibility and receptor binding.
- Solubility : Hydrochloride salts (e.g., QZ-7584) typically exhibit higher aqueous solubility than free bases, suggesting the target compound’s solubility profile may differ significantly .
Structural and Conformational Insights from Crystallography
Key parameters include:
- Bond Lengths : C-N (1.362–1.388 Å) and C-O (1.376–1.383 Å) .
- Bond Angles : Tetrahedral geometry around nitrogen (108.33°–112.06°) and trigonal planar carbons (117.57°–121.15°) .
These values suggest that piperidine rings with bulky substituents (e.g., diphenyl groups in ) adopt distorted chair or boat conformations.
Q & A
Q. What analytical methods are recommended for quantifying Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate in reaction mixtures?
Reverse-phase HPLC with ion-pair chromatography is effective. Use a mobile phase of methanol and buffer (65:35) containing sodium 1-octanesulfonate (adjusted to pH 4.6 with acetic acid) for optimal separation . For neutral pH conditions, ammonium acetate buffer (pH 6.5) enhances peak symmetry and retention behavior .
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
Implement fractional factorial designs to screen variables (e.g., temperature, catalyst loading). Use response surface methodology (RSM) with 15-20 experiments to model nonlinear relationships and identify optimal conditions, minimizing trial-and-error approaches .
Q. What structural elucidation techniques validate the 3,4-dimethoxybenzyl substitution pattern?
Combine H/C NMR (aromatic proton splitting patterns at δ 6.8–7.2 ppm) and high-resolution MS (exact mass ±2 ppm). IR spectroscopy confirms ester carbonyl stretching (~1740 cm) and methoxy C-O bonds (~1250 cm) .
Q. How should researchers handle stability discrepancies between computational predictions and experimental data?
Validate computational models (e.g., COSMO-RS) with controlled experiments under standardized conditions (pH, temperature). Use kinetic studies to identify degradation pathways (e.g., ester hydrolysis) and refine predictive algorithms .
Advanced Research Questions
Q. What computational strategies accelerate reaction design for modifying the piperidinyl-acetate scaffold?
Integrate quantum mechanical calculations (DFT for transition state analysis) with cheminformatics tools. ICReDD’s approach employs automated reaction path searches and Bayesian optimization to prioritize synthetic routes with >80% predicted yield accuracy .
Q. How are critical impurities identified in synthetic batches of this compound?
Use LC-MS/MS (Q-TOF) with fragmentation matching to known piperidine derivatives. Compare retention times and spectral data against pharmacopeial standards (e.g., USP guidelines for thienyl-piperidine impurities) .
Q. What reactor configurations improve yield in scaled-up alkylation steps?
Adopt continuous-flow microreactors with residence time <2 minutes to minimize byproducts. Maintain turbulent flow (Re > 4000) and precise temperature control (±1°C), achieving 85-92% conversion efficiency .
Q. How does the 3,4-dimethoxybenzyl group influence chromatographic behavior?
The electron-donating methoxy groups increase hydrophobicity (logP +0.3 vs unsubstituted benzyl), requiring higher organic mobile phase ratios (70-75% methanol). π-π interactions with C18 columns cause tailing factors >1.8, mitigated by adding 0.1% trifluoroacetic acid .
Q. What validation parameters ensure GMP-compliant assay methods?
Establish specificity (resolution >2.0 from impurities), linearity (r² ≥0.998 across 50-150% concentration), and precision (%RSD <1.0). Include system suitability tests per ICH Q2(R1) with column efficiency (N > 2000 plates) .
Q. How can contradictory solubility data in polar solvents be resolved?
Conduct standardized solubility studies using USP/Ph.Eur. buffer systems (pH 4.6–7.4) with nephelometric quantification. Compare results against COSMO-RS predictions to account for polymorphic or ionization variations .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
